molecular formula C16H15NO2 B14249110 1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- CAS No. 478065-09-7

1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl-

Cat. No.: B14249110
CAS No.: 478065-09-7
M. Wt: 253.29 g/mol
InChI Key: RGAFLWJNCFMEDF-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- is a complex organic compound with a unique structure that combines an indanone core with a hydroxyphenylamino and methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1H-inden-1-one with an appropriate hydroxyphenylamine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenylamino)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyphenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-2-(hydroxyphenyl

Properties

CAS No.

478065-09-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(N-hydroxyanilino)-2-methyl-3H-inden-1-one

InChI

InChI=1S/C16H15NO2/c1-16(17(19)13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)18/h2-10,19H,11H2,1H3

InChI Key

RGAFLWJNCFMEDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)N(C3=CC=CC=C3)O

Origin of Product

United States

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